molecular formula C18H21N3OS B2800756 (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone CAS No. 1170019-68-7

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone

Cat. No. B2800756
CAS RN: 1170019-68-7
M. Wt: 327.45
InChI Key: OJTHMNZXYUNHPP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a five-membered thiazole ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antitumor and Cytotoxic Activity

CTZM exhibits antitumor and cytotoxic effects. In a study by Gulsory and Guzeldemirci (2007), a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and tested on three human tumor cell lines. Notably, one specific compound demonstrated potent effects against prostate cancer .

Mechanism of Action

While the exact mechanism of action for this compound is not clear, similar compounds have shown to interact with various receptors. For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

properties

IUPAC Name

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(15-4-2-1-3-5-15)21-10-8-20(9-11-21)12-17-19-16(13-23-17)14-6-7-14/h1-5,13-14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTHMNZXYUNHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone

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